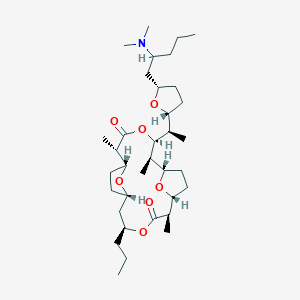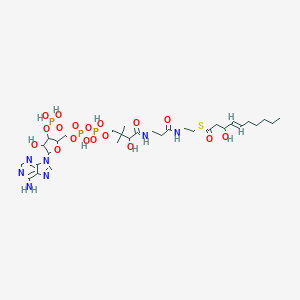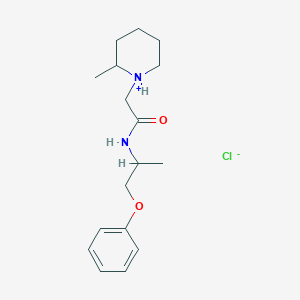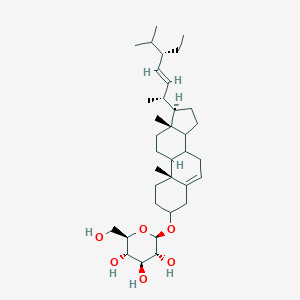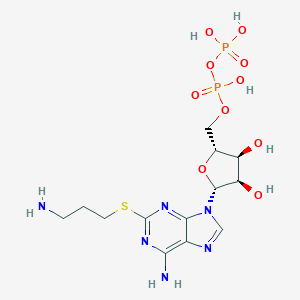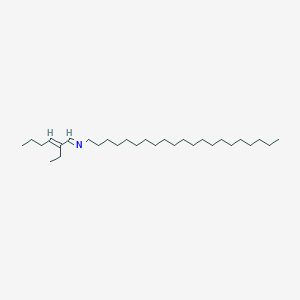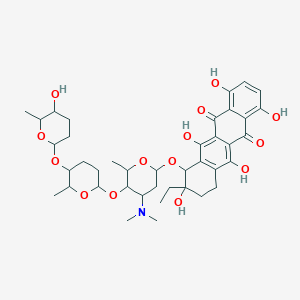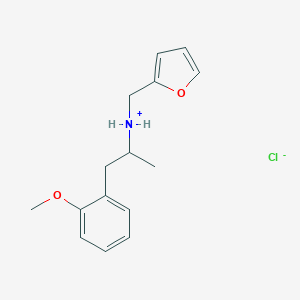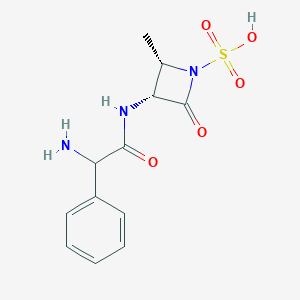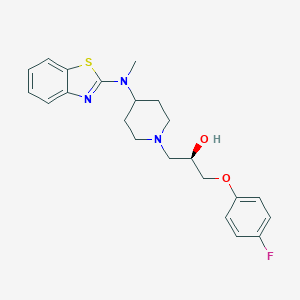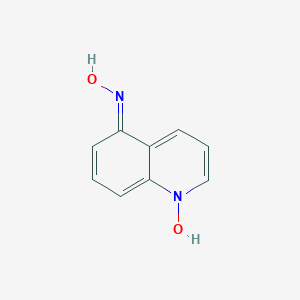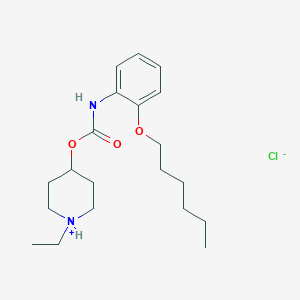
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate, also known as carvedilol, is a non-selective beta blocker that is used for the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a racemic mixture of two enantiomers, S-carvedilol and R-carvedilol. It was first synthesized in 1978 by the pharmaceutical company Searle.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has alpha-adrenergic blocking activity, which results in vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress, inflammation, and apoptosis in cardiac cells. It also improves endothelial function and reduces the risk of atherosclerosis. Carvedilol has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to maintain consistent drug levels. It also has significant inter-individual variability in its pharmacokinetics, which can make it difficult to compare results between individuals.
将来の方向性
There are several future directions for research on 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Carvedilol has been shown to have anti-proliferative effects in cancer cells, and it may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in the development of new formulations of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate that can improve its bioavailability and reduce its inter-individual variability.
合成法
The synthesis of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate involves the reaction of 3-(9H-carbazol-4-yl)propanoic acid with 2-(2-methoxyphenoxy)ethylamine to form 2-(3-(9H-carbazol-4-yl)propyl)phenoxyethylamine. This intermediate is then reacted with propylamine to form 1-(2-(3-(9H-carbazol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol. The final step involves the reaction of this intermediate with fumaric acid to form the fumarate salt of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate.
科学的研究の応用
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. Carvedilol has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
109920-85-6 |
|---|---|
製品名 |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate |
分子式 |
C50H64N4O8 |
分子量 |
849.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/2C23H30N2O2.C4H4O4/c2*1-2-14-24-16-20(26)17-27-23-12-4-3-7-19(23)10-5-8-18-9-6-11-22-21(18)13-15-25-22;5-3(6)1-2-4(7)8/h2*3-4,6-7,9,11-13,15,20,24-26H,2,5,8,10,14,16-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
VZOLHIFCBXKDMD-WXXKFALUSA-N |
異性体SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
同義語 |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumara te |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



